molecular formula C10H9ClN4OS B2654596 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-54-2

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B2654596
CAS No.: 886361-54-2
M. Wt: 268.72
InChI Key: FZWVZIWQCPTUQD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a chlorophenyl group, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using bromine or iodine in the presence of a base to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the thiazole ring with the chlorophenyl and carbohydrazide groups provides a versatile scaffold for further functionalization and exploration in various applications .

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVZIWQCPTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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